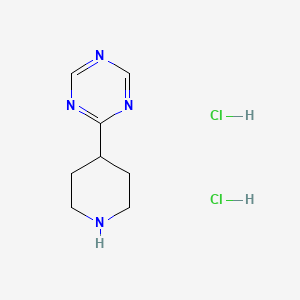
2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N4 and its molecular weight is 237.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Discovery in Enzyme Inhibition
2-(Piperidin-4-yl)-1,3,5-triazine dihydrochloride has been identified as a key functional group in the inhibition of soluble epoxide hydrolase, a significant target in various disease models. The triazine heterocycle in this compound plays a crucial role in potency and selectivity, influencing its application in vivo for disease investigation (Thalji et al., 2013).
2. Synthesis of Ligands for Metal Ions
The compound has been used in synthesizing large 1,3,5-triazine-based ligands that coordinate with transition metal ions. These ligands, including the 1,3,5-triazine moiety with piperidin-1-yl groups, have been fundamental in creating complexes with nanometer-scaled shapes, which are significant in coordination chemistry (Peppel & Köckerling, 2009).
3. Antimicrobial Agents Synthesis
This compound is a critical component in synthesizing various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety. These synthesized compounds have shown noteworthy antimicrobial activity, indicating their potential as novel antimicrobial agents (Patel et al., 2012).
4. Investigation in Serotonin Antagonism
It is also a constituent in synthesizing compounds with serotonin (5-HT2) and alpha-1 receptor antagonist activity. This implies its utility in developing drugs targeting serotonin-related disorders (Watanabe et al., 1992).
5. Molecular Structure Investigations
Research involving this compound has extended to molecular structure investigations. These studies utilize X-ray crystallography and DFT calculations, enhancing understanding of intermolecular interactions and electronic properties (Shawish et al., 2021).
6. Adenosine Receptor Antagonism
Its derivatives have shown potency as adenosine A2a receptor antagonists. This finding is pivotal in developing treatments for conditions like Parkinson's disease, showcasing the compound's relevance in neuroscience (Vu et al., 2004).
7. Green Synthesis Applications
The compound is involved in green synthesis processes, particularly in the preparation of 2,4-diamino-1,3,5-triazines. Such environmentally friendly synthesis methods are crucial in sustainable chemical production (Díaz‐Ortiz et al., 2004).
8. Chiral Separation in Amino Acids
It plays a role in the synthesis of chiral derivatizing reagents used for the separation of amino acid diastereomers. This application is significant in analytical chemistry, especially in protein research (Bhushan & Agarwal, 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-piperidin-4-yl-1,3,5-triazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-9-4-2-7(1)8-11-5-10-6-12-8;;/h5-7,9H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBVSOQMCQKMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)


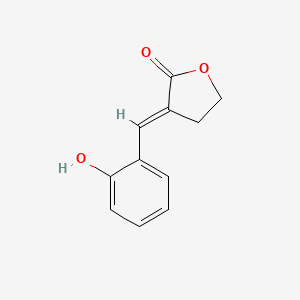
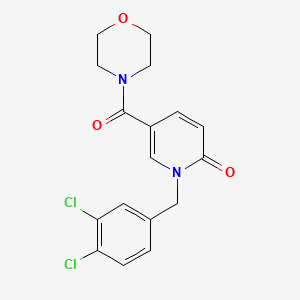
![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)
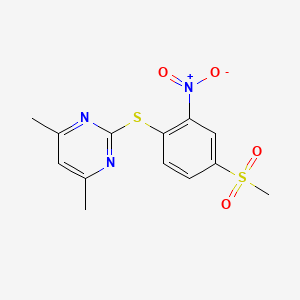
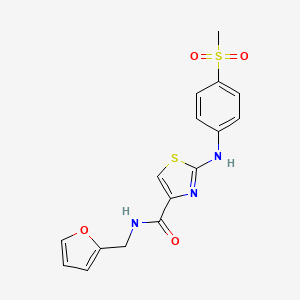
![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)
![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)
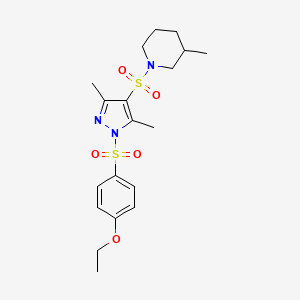
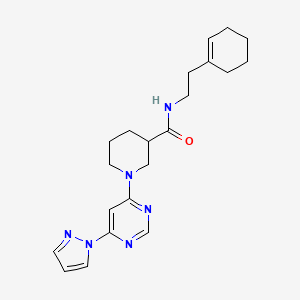
![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)
